Cas no 1493605-67-6 (1-3-(aminomethyl)azetidin-1-ylethan-1-one)

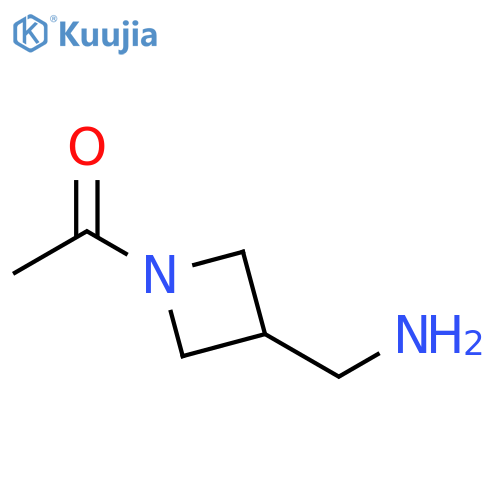

1493605-67-6 structure

商品名:1-3-(aminomethyl)azetidin-1-ylethan-1-one

1-3-(aminomethyl)azetidin-1-ylethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one

- 1-3-(aminomethyl)azetidin-1-ylethan-1-one

-

- インチ: 1S/C6H12N2O/c1-5(9)8-3-6(2-7)4-8/h6H,2-4,7H2,1H3

- InChIKey: YUTLQJWEGKHPKK-UHFFFAOYSA-N

- ほほえんだ: C(=O)(N1CC(CN)C1)C

1-3-(aminomethyl)azetidin-1-ylethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-160159-0.05g |

1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one |

1493605-67-6 | 95% | 0.05g |

$486.0 | 2023-02-18 | |

| Enamine | EN300-160159-5.0g |

1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one |

1493605-67-6 | 95% | 5.0g |

$8626.0 | 2023-02-18 | |

| Enamine | EN300-160159-50mg |

1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one |

1493605-67-6 | 95.0% | 50mg |

$486.0 | 2023-09-23 | |

| A2B Chem LLC | AX26626-500mg |

1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one |

1493605-67-6 | 95% | 500mg |

$566.00 | 2024-04-20 | |

| Aaron | AR01DW32-2.5g |

1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one |

1493605-67-6 | 95% | 2.5g |

$6037.00 | 2023-12-16 | |

| Aaron | AR01DW32-50mg |

1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one |

1493605-67-6 | 95% | 50mg |

$694.00 | 2023-12-16 | |

| Aaron | AR01DW32-100mg |

1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one |

1493605-67-6 | 95% | 100mg |

$1021.00 | 2023-12-16 | |

| Aaron | AR01DW32-250mg |

1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one |

1493605-67-6 | 95% | 250mg |

$464.00 | 2025-02-09 | |

| 1PlusChem | 1P01DVUQ-500mg |

1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one |

1493605-67-6 | 95% | 500mg |

$685.00 | 2024-06-20 | |

| Enamine | EN300-160159-2500mg |

1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one |

1493605-67-6 | 95.0% | 2500mg |

$4372.0 | 2023-09-23 |

1-3-(aminomethyl)azetidin-1-ylethan-1-one 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

1493605-67-6 (1-3-(aminomethyl)azetidin-1-ylethan-1-one) 関連製品

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量